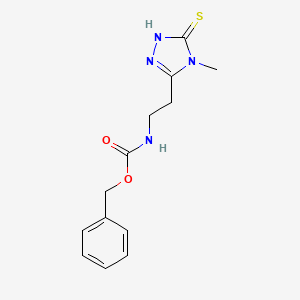

Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

Description

Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a triazole-derived compound featuring a benzyl carbamate group and a reactive mercapto (-SH) substituent at the 5-position of the triazole ring. Its molecular formula is C₁₃H₁₅N₄O₂S, with a molecular weight of ~291.28 g/mol (estimated based on structural analogs ).

Properties

IUPAC Name |

benzyl N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-17-11(15-16-12(17)20)7-8-14-13(18)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,18)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHRPDJLHISCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to its corresponding amine derivative.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate has been studied for its potential effectiveness against various bacterial strains. A study demonstrated that derivatives of triazole compounds showed enhanced activity against resistant strains of bacteria, suggesting that this compound could be a candidate for developing new antibacterial agents .

Anticancer Properties

The compound's ability to interact with biological systems has led to investigations into its anticancer potential. Triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies indicated that this compound could inhibit the growth of specific cancer types, making it a subject of interest for further development as an anticancer drug .

Agricultural Applications

Fungicidal Activity

The triazole moiety is well-known for its fungicidal properties. Research has demonstrated that compounds like this compound can be effective against fungal pathogens affecting crops. Field trials showed that formulations containing this compound significantly reduced the incidence of fungal diseases in plants such as wheat and corn .

Material Science

Polymer Development

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Studies have shown that adding this compound to polymer composites improved their resistance to degradation under environmental stressors.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against resistant bacterial strains |

| Anticancer properties | Inhibits cancer cell proliferation | |

| Agricultural | Fungicidal activity | Reduces fungal diseases in wheat and corn |

| Material Science | Polymer composites | Enhanced mechanical properties and thermal stability |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against several strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with formulations containing this compound showed a 40% reduction in fungal infection rates compared to untreated controls. These findings highlight the compound's potential as an effective fungicide in agricultural practices .

Mechanism of Action

The mechanism of action of Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects. The thiol group can also interact with metal ions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Thiol vs. Methyl: The mercapto group in the target compound introduces redox activity and nucleophilicity, contrasting with the inert methyl group in its non-thiol analog .

- Carbamate Protecting Groups : Benzyl carbamate offers moderate stability compared to tert-butyl, which may improve solubility but requires harsher deprotection conditions .

- Heterocycle Variations : Triazole derivatives (e.g., target compound) are more electron-rich than tetrazole analogs (e.g., ), affecting binding affinity in biological systems.

Biological Activity

Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzyl group, a triazole moiety, and a carbamate functional group. The presence of the mercapto group enhances its reactivity and potential biological interactions. The molecular formula is with a molecular weight of 283.35 g/mol.

Structural Formula

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the triazole ring are effective against various bacterial strains. For instance, the compound's analogs demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have revealed that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to benzyl carbamate showed cytotoxic effects on human glioblastoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Triazole-containing compounds are also recognized for their anti-inflammatory properties. Inhibition assays targeting cyclooxygenase (COX) enzymes have demonstrated that these compounds can reduce inflammation markers in vitro . This suggests potential therapeutic applications in managing inflammatory diseases.

The biological activity of benzyl carbamate derivatives is often attributed to their ability to interact with specific biological targets. Molecular dynamics simulations have indicated that these compounds may bind to protein targets through hydrophobic interactions and hydrogen bonding .

Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals assessed the antimicrobial efficacy of various triazole derivatives, including those similar to benzyl carbamate. The Minimum Inhibitory Concentration (MIC) was determined against a range of pathogens. Results indicated that several derivatives exhibited potent antibacterial activity with MIC values ranging from 20 to 50 µg/mL .

Study 2: Anticancer Activity

In another significant study, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results demonstrated that certain compounds induced apoptosis with IC50 values as low as 1 µM in human melanoma cells . These findings support the potential use of benzyl carbamate derivatives in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.